molecular formula C22H32N2O4 B1532430 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate CAS No. 1160248-41-8

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

Cat. No. B1532430
CAS RN: 1160248-41-8
M. Wt: 388.5 g/mol
InChI Key: OHZOZEKHPDMFPL-UHFFFAOYSA-N
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Description

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (8-B1-tB1,8-DU-1,8-DC) is a heterocyclic compound that is widely used in scientific research. It is a derivative of the diazaspiro[5.5]undecane family, which has been studied for its diverse range of applications, including drug development, materials science, and catalysis. 8-B1-tB1,8-DU-1,8-DC has recently emerged as a promising compound for its unique properties, including its ability to act as both an acid and a base, and its potential as a catalyst for a variety of reactions.

Scientific Research Applications

Synthesis of tert-butyl peresters

The compound can be used in the synthesis of tert-butyl peresters via copper-catalyzed oxidative coupling of benzyl cyanides with TBHP . This transformation is interesting due to its solvent-free conditions at room temperature and low reaction times .

Synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems

The compound can be used in the synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . These systems are gaining importance in medicinal and organic chemistry because of their wide range of biological activity and medicinal applications .

Synthesis of tert-butyl-substituted heteroaromatic compounds

The compound can be used in the synthesis of tert-butyl-substituted heteroaromatic compounds . These compounds have been frequently reported in the literature due to their enhanced biological activity .

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate

The compound can be used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate . This is an intermediate of the natural product jaspine B, which has cytotoxic activity against several human carcinoma cell lines .

Synthesis of 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives

The compound can be used in the synthesis of 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These are structurally novel compounds that could be potential drug candidates .

Synthesis of 3-carboxy coumarins and 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl) pyridines

The compound can be used in the synthesis of 3-carboxy coumarins and 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl) pyridines . These are also structurally novel compounds that have been reported in the literature .

properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-21(2,3)28-20(26)24-15-8-7-12-22(24)13-9-14-23(17-22)19(25)27-16-18-10-5-4-6-11-18/h4-6,10-11H,7-9,12-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZOZEKHPDMFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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